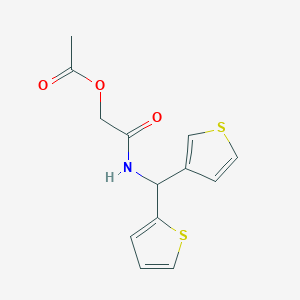

2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate is a useful research compound. Its molecular formula is C13H13NO3S2 and its molecular weight is 295.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects . These effects are likely due to interactions with various biological targets, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Other thiophene derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections

Pharmacokinetics

The pharmacokinetics of 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl Acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Given the known biological activity of other thiophene derivatives, it is possible that this compound may have anti-inflammatory, anticancer, or antimicrobial effects .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions in the environment . .

生物活性

2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with acetic anhydride or acetate derivatives. The synthetic pathways often employ nucleophilic substitution reactions, which can be optimized to enhance yield and purity. For instance, a recent study demonstrated an efficient one-pot method for synthesizing related thiophene derivatives, which could be adapted for this compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, a series of triazole-benzoxazole hybrids demonstrated inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 1.56 to 25.0 μg/mL . This suggests that the structural motifs present in thiophene derivatives may contribute to their antimicrobial efficacy.

Cytotoxicity

In vitro studies assessing cytotoxicity have been conducted using mouse fibroblast 3T3 cells. The MTT assay results indicated that compounds with similar structures showed concentration-dependent cytotoxic effects, with permissible concentrations up to 50 μg/mL . This highlights the importance of evaluating the safety profiles of such compounds during early drug development stages.

Anti-inflammatory Activity

Further investigations into the anti-inflammatory properties of thiophene derivatives have shown promising results. Compounds exhibiting structural similarities to this compound were reported to significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 cells. These findings suggest potential applications in treating inflammatory diseases .

The biological activity of thiophene-based compounds is often attributed to their ability to interact with specific biological targets. For instance, the introduction of electron-donating groups can enhance binding affinity and selectivity for targets involved in disease processes. The proposed mechanisms include:

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in inflammation and microbial resistance.

- Cell Signaling Modulation : Thiophene derivatives may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives:

-

Case Study on Antimicrobial Activity : A study evaluated a series of thiophene-containing compounds against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Activity Compound A 5.0 High Compound B 15.0 Moderate Compound C >25.0 Low - Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of a thiophene derivative in a murine model of arthritis, demonstrating reduced swelling and inflammation markers compared to control groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of thieno[2,3-d]triazolo[1,5-a]pyrimidines, synthesized using similar methodologies, demonstrated promising anticancer properties, particularly against MCF-7 and HCT-116 cell lines. The IC50 values for these compounds were notably lower than that of doxorubicin, a standard chemotherapy agent . This suggests that modifications to the thiophene structure can enhance anticancer activity.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the mechanisms by which these compounds exert their effects. For example, the interaction of synthesized derivatives with key proteins such as EGFR and PI3K has been investigated, indicating potential pathways for further drug development .

Synthesis and Structural Modifications

Facile Synthesis Techniques

The synthesis of 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate can be achieved through efficient one-pot methods involving nucleophilic substitutions and cyclization reactions. Recent methodologies have proposed using triethylamine as a base to facilitate the reaction between 2-mercaptobenzoic acid and aryl bromomethyl ketones . This approach not only simplifies the synthesis but also opens avenues for creating novel biological compounds by introducing various functional groups.

Material Science

Potential Applications in Organic Electronics

Thiophene derivatives are known for their conductive properties, making them suitable candidates for applications in organic electronics. The incorporation of this compound into polymer matrices could enhance the electrical properties of organic semiconductors. Research into the conductivity and stability of such materials is ongoing, with promising results indicating their potential use in flexible electronic devices.

Biochemical Research

Enzyme Inhibition Studies

Investigations into the inhibitory effects of thiophene derivatives on various enzymes have shown that these compounds can modulate enzymatic activity. For instance, studies have focused on their effects on kinases involved in cancer progression, suggesting that they may serve as lead compounds for developing targeted therapies .

Data Summary

特性

IUPAC Name |

[2-oxo-2-[[thiophen-2-yl(thiophen-3-yl)methyl]amino]ethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-9(15)17-7-12(16)14-13(10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,13H,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQNCZDLCCNOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。